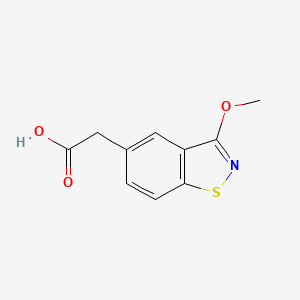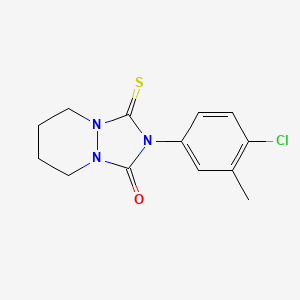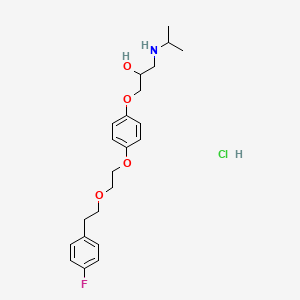
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a fluorophenyl group, ethoxy linkages, and an isopropylamino group, making it a subject of interest for researchers and industrial chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Fluorophenyl Ethoxy Intermediate: This step involves the reaction of 4-fluorophenol with ethylene oxide under basic conditions to form 4-(2-hydroxyethoxy)fluorobenzene.
Etherification: The intermediate is then reacted with another equivalent of ethylene oxide to form 4-(2-(2-hydroxyethoxy)ethoxy)fluorobenzene.
Phenoxy Substitution: The resulting compound undergoes a nucleophilic substitution reaction with 1-chloro-3-isopropylamino-2-propanol to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the phenoxy or ethoxy groups, potentially leading to the cleavage of these linkages.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Cleavage products of phenoxy or ethoxy groups.
Substitution: Functionalized aromatic compounds.
Applications De Recherche Scientifique
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of pharmaceuticals targeting specific receptors or enzymes.
Biology: Studied for its effects on cellular pathways and mechanisms.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the ethoxy and isopropylamino groups contribute to the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propanol, 1-(4-(2-(2-(4-chlorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- 2-Propanol, 1-(4-(2-(2-(4-bromophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
Uniqueness
The presence of the fluorophenyl group distinguishes this compound from its analogs, providing unique binding properties and biological activity. The ethoxy linkages also contribute to its solubility and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
81227-88-5 |
|---|---|
Formule moléculaire |
C22H31ClFNO4 |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H30FNO4.ClH/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18;/h3-10,17,20,24-25H,11-16H2,1-2H3;1H |
Clé InChI |
DHRMVIWYFWYTCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



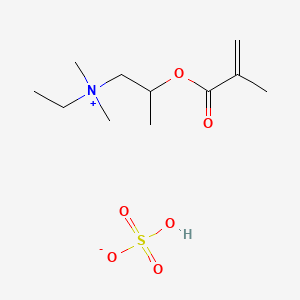
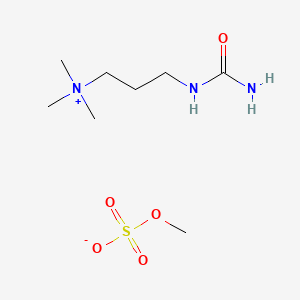
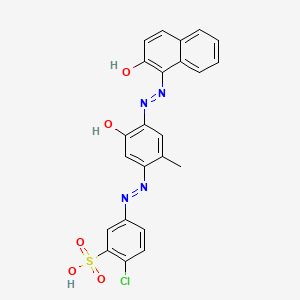
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
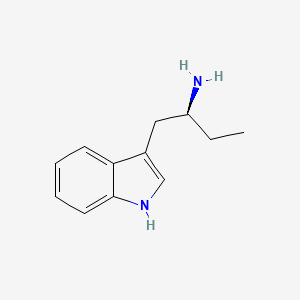
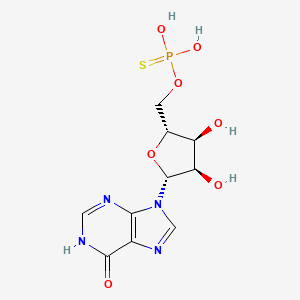
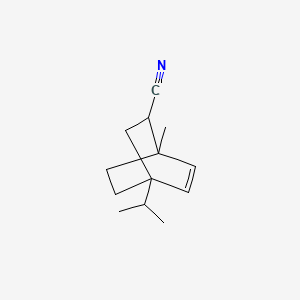


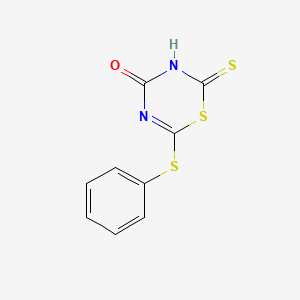
![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
